molecular formula C11H14BrClN2O2S B8446250 N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide

Cat. No. B8446250
M. Wt: 353.66 g/mol
InChI Key: AVNGWMAJGMNWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C11H14BrClN2O2S and its molecular weight is 353.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14BrClN2O2S

Molecular Weight

353.66 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide

InChI

InChI=1S/C11H14BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h6-7,9,15H,1-5H2

InChI Key

AVNGWMAJGMNWJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 50 ml round-bottom flask equipped with a stir bar, was added 5-bromo-2-chloropyridin-3-amine (0.250 g, 1 mmol) while under inert atmosphere. The solid was dissolved in THF (10 ml, 122 mmol), then sodium bis(trimethylsilyl)amide (0.650 g, 3 mmol) was added to the mixture and allowed to stir 5 minutes. Then cyclohexanesulfonyl chloride (0.5 ml, 4 mmol) was added into the mixture. The mixture was allowed to stir overnight, while under inert atmosphere. The progress of the reaction was monitored by LC/MS, which showed product and a small amount of bis-sulfone material in the mixture. The mixture was diluted with DCM and water. The organic layer was extracted with DCM (3×25 ml). Combined organics, dried over sodium sulfate, filtered and concentrated in vacuo. The crude was dissolved in methanol (5 ml), then potassium carbonate (0.250 g) was added to the mixture with stirring. After 20 minutes, the progress of the de-sulfonylation reaction was monitored by LC/MS, which showed mostly desired product. The mixture was filtered and concentrated in vacuo. The crude was purified by ISCO silica-gel chromatography, in a gradient of 1-15% ethyl acetate/hexanes. This gave N-(5-bromo-2-chloropyridin-3-yl)cyclohexanesulfonamide (0.140 g, 33% yield) as an off-white amorphous solid. MS (ESI pos. ion) m/z: 354 (MH+). Calc'd exact mass for C11H14BrClN2O2S: 353. 1H NMR (400 MHz, chloroform-d): 1.15-1.35 (m, 2H), 1.52-1.66 (m, 1H), 1.70 (d, J=4.52 Hz, 1H), 1.73 (s, 1H), 1.76-1.86 (m, 1H), 1.92 (d, J=11.54 Hz, 1H), 2.11-2.22 (m, 2H), 2.96-3.05 (m, 1H), 6.70 (s, 1H), 8.15-8.22 (m, 2H).
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